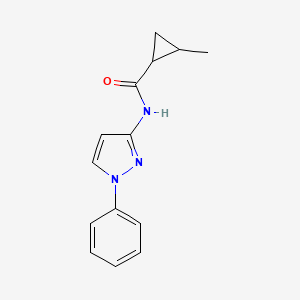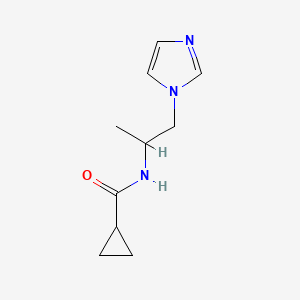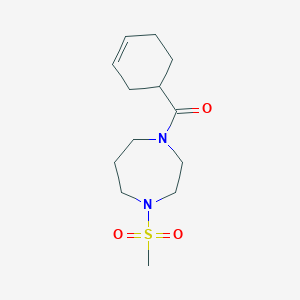![molecular formula C13H16N4O B7526316 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is found in the outer mitochondrial membrane of various cells, including immune cells and glial cells. DPA-714 has been widely used in scientific research due to its ability to bind to TSPO and its potential role in various biological processes.
Mecanismo De Acción
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide binds to TSPO, which is thought to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. This modulation can lead to changes in gene expression and cellular function, ultimately leading to the observed biological effects of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide.
Biochemical and Physiological Effects:
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of immune cell activity and the regulation of oxidative stress. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide has also been shown to have potential neuroprotective effects and has been studied as a potential treatment for various neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide in lab experiments is its specificity for TSPO. This allows for the selective modulation of TSPO activity without affecting other signaling pathways. However, one limitation of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide in scientific research, including the development of more specific ligands for TSPO and the study of the role of TSPO in various diseases. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide has also shown potential as a diagnostic tool for various diseases, and future research may focus on its use in this capacity. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide and its effects on various signaling pathways.
Métodos De Síntesis
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 1,5-dimethyl-4-amino-pyrazole, followed by the conversion of the resulting intermediate to N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide using carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide has been used in various scientific research studies due to its ability to bind to TSPO. TSPO has been implicated in various biological processes, including apoptosis, inflammation, and oxidative stress. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide has been used to study the role of TSPO in these processes and has shown potential as a diagnostic tool for various diseases, including Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(11-8-15-17(3)10(11)2)16-13(18)12-6-4-5-7-14-12/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOFCINXSYWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)



![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)




![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)